![molecular formula C18H15F2NO4S B2509603 1'-((2,6-difluorophenyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one CAS No. 1797280-68-2](/img/structure/B2509603.png)
1'-((2,6-difluorophenyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one
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Overview
Description
1'-((2,6-difluorophenyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one, also known as DSP-6952, is a small molecule compound that has gained attention in the field of neuroscience due to its potential therapeutic applications.
Scientific Research Applications
Medicinal Chemistry and Drug Development
- Anti-Inflammatory Agents : The compound’s unique structure makes it a promising candidate for developing anti-inflammatory drugs. Researchers have explored its potential to inhibit inflammatory pathways, which could lead to novel therapeutics for conditions like arthritis and autoimmune diseases .
- Anticancer Properties : Preliminary studies suggest that this compound exhibits cytotoxic effects against cancer cells. Researchers are investigating its mechanism of action and potential as an anticancer agent .
Materials Science and Organic Electronics
- Organic Semiconductors : Due to its spiro[2-benzofuran-1,4’-piperidine] core, this compound has attracted interest in organic electronics. Researchers have explored its use as a building block for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) .
- Photoluminescent Materials : The compound’s fluorescence properties have been studied for potential applications in optoelectronic devices, such as light-emitting diodes (LEDs) and sensors .
Chemical Biology and Enzyme Inhibition
- Enzyme Inhibitors : Researchers have investigated its inhibitory effects on specific enzymes. For example, it may inhibit enzymes involved in inflammation or metabolic pathways. Understanding these interactions could lead to targeted therapies .
Pharmacokinetics and Metabolism Studies
- Metabolic Stability : Scientists have examined the compound’s metabolic stability in vitro and in vivo. Insights into its metabolism can guide drug design and optimization .
Synthetic Methodology and Chemical Reactions
- Sulfonamide Chemistry : The compound’s sulfonyl group is amenable to various synthetic transformations. Researchers have used it as a versatile building block for constructing complex molecules .
Computational Chemistry and Molecular Modeling
- Molecular Docking Studies : Computational simulations have explored the binding interactions between this compound and specific protein targets. These studies provide insights into its potential biological activities .
Mechanism of Action
Target of Action
The primary target of 1’-((2,6-difluorophenyl)sulfonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one is Pyruvate kinase PKM . Pyruvate kinase is an enzyme involved in glycolysis, which is a crucial metabolic pathway for cellular respiration.
Biochemical Pathways
The compound’s interaction with Pyruvate kinase PKM suggests that it may affect the glycolytic pathway . This pathway is responsible for the conversion of glucose into pyruvate, with the concurrent production of ATP, which provides energy for the cell.
properties
IUPAC Name |
1'-(2,6-difluorophenyl)sulfonylspiro[2-benzofuran-3,4'-piperidine]-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2NO4S/c19-14-6-3-7-15(20)16(14)26(23,24)21-10-8-18(9-11-21)13-5-2-1-4-12(13)17(22)25-18/h1-7H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNERAMPCQYOXLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C3=CC=CC=C3C(=O)O2)S(=O)(=O)C4=C(C=CC=C4F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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